1-Iodopentane, also known as n-pentyl iodide, is an organic compound with the molecular formula and a CAS number of 628-17-1. It is classified as a primary alkyl halide, characterized by the presence of an iodine atom attached to the first carbon of a pentane chain. This compound has a molecular weight of approximately 198.045 g/mol, a boiling point of about 156.9 °C, and a melting point of -86 °C. Its density is around 1.5 g/cm³ at 0 °C, and it exhibits a flash point of 51.1 °C, indicating its flammability under certain conditions .
1-Iodopentane primarily undergoes nucleophilic substitution reactions due to its structure as a primary alkyl halide. The most common reaction mechanism is the SN2 reaction, where a nucleophile attacks the carbon atom bonded to the iodine atom from the opposite side, resulting in the displacement of the iodide ion. This reaction occurs in a concerted manner, meaning that bond formation and bond breaking happen simultaneously .
In addition to substitution reactions, 1-iodopentane can participate in elimination reactions under certain conditions, leading to the formation of alkenes. The stability of the resultant alkene will depend on various factors including temperature and solvent choice.
1-Iodopentane can be synthesized through several methods:
These methods allow for varying degrees of control over yield and purity depending on reaction conditions and reagents used .
1-Iodopentane has several applications in organic synthesis and chemical research:
Interaction studies involving 1-iodopentane primarily focus on its reactivity with nucleophiles and electrophiles in various chemical environments. Research indicates that it can effectively participate in nucleophilic substitution reactions due to its favorable leaving group (iodide). Additionally, studies have explored its behavior under different conditions such as temperature and solvent effects on reaction kinetics and mechanisms .
Flammable;Irritant